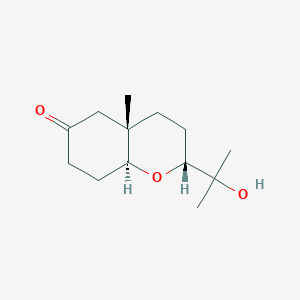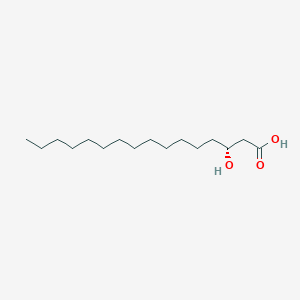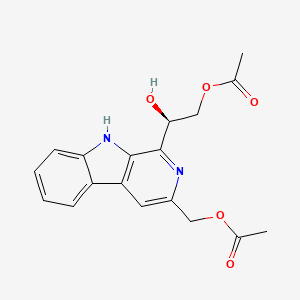
Pyridindolol K1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridindolol K1 is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
- Novel total syntheses of Pyridindolol K1 were achieved using L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde as starting materials. This process involved a characteristic step of mild one-pot aromatization of N-tosyl-tetrahydro-β-carboline (Qiang Zhang et al., 2013).
- In a similar vein, the total syntheses of beta-carboline alkaloids, including Pyridindolol K1, have been described, highlighting the potential for synthetic versatility and the generation of structural analogs (N. Kanekiyo et al., 2001).
Biodegradation and Environmental Applications
- Pyridine, the structural backbone of Pyridindolol K1, has been studied extensively for its biodegradation potential, signifying its relevance in environmental remediation. For instance, Pseudomonas pseudoalcaligenes-KPN was used effectively for the biodegradation of pyridine in a completely mixed activated sludge process, underlining the potential for environmental applications (K. Padoley et al., 2006).
Degradation and Kinetic Studies
- The kinetics and mechanism of pyridinolysis of certain compounds in aqueous ethanol were studied, providing insights into reaction mechanisms and potential synthetic or degradation pathways relevant to Pyridindolol K1 and its derivatives (E. Castro et al., 2004).
- Another study focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system, a process that could be extrapolated or considered in the context of Pyridindolol K1-related compounds (Yang Li et al., 2017).
Biomedical and Chemical Applications
- Pyridindolol K1's structural relation to pyridine-based compounds hints at potential biomedical applications. Pyridinium salts, for instance, have been explored extensively for their roles in various pharmaceutical and bioactive contexts, suggesting a potential area of application for Pyridindolol K1 (S. Sowmiah et al., 2018).
Eigenschaften
Produktname |
Pyridindolol K1 |
|---|---|
Molekularformel |
C18H18N2O5 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |
InChI |
InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
ULBLUJBIDCYVTD-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32 |
Synonyme |
pyridindolol K1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
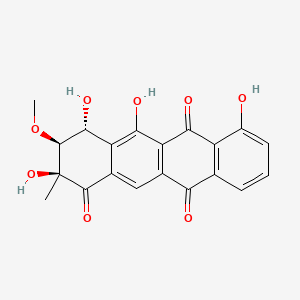
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)

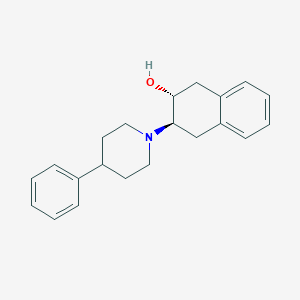
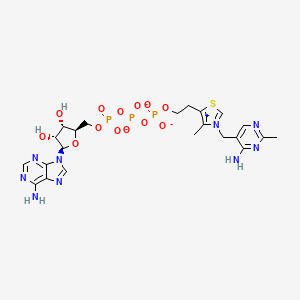
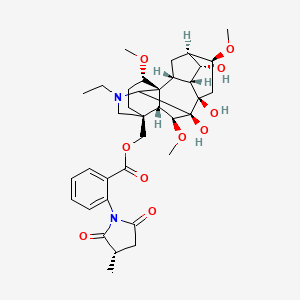
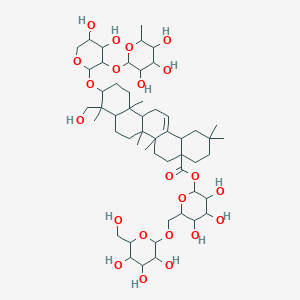
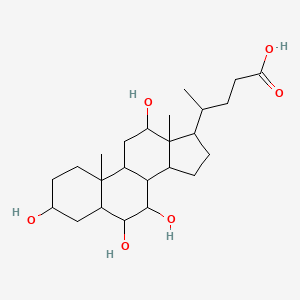
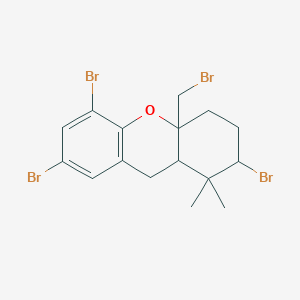
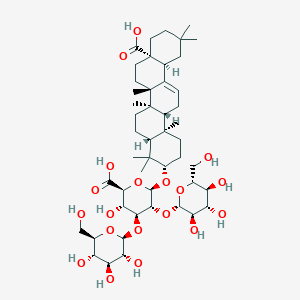
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
